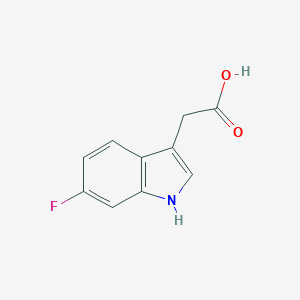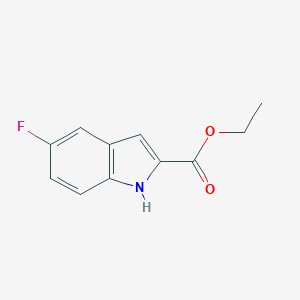
4-Chloro-D-phénylalanine
Vue d'ensemble
Description
4-Chloro-D-phenylalanine is an amino acid derivative with the chemical formula C9H10ClNO2 . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is a derivative of phenylalanine, where a chlorine atom is substituted at the para position of the benzene ring. It is used in various biochemical and pharmaceutical applications due to its unique properties.
Applications De Recherche Scientifique
4-Chloro-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme kinetics and protein structure.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-D-phenylalanine (also known as D-PCP or D-PCPA) is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
4-Chloro-D-phenylalanine acts as an inhibitor of TPH1 . By inhibiting this enzyme, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels .
Biochemical Pathways
The inhibition of TPH1 by 4-Chloro-D-phenylalanine affects the serotonin synthesis pathway . This pathway is responsible for the production of serotonin from the amino acid tryptophan. When TPH1 is inhibited, the conversion of tryptophan to 5-hydroxytryptamine (5-HT, also known as serotonin) is reduced, leading to decreased levels of serotonin .
Result of Action
The primary result of 4-Chloro-D-phenylalanine’s action is a reduction in serotonin levels . This can have various effects depending on the context. For example, it has been used to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .
Analyse Biochimique
Biochemical Properties
4-Chloro-D-phenylalanine interacts with several enzymes and proteins. It is known to inhibit tryptophan hydroxylase, thereby reducing the synthesis of serotonin . This interaction involves the binding of 4-Chloro-D-phenylalanine to the active site of the enzyme, preventing it from catalyzing the conversion of tryptophan to serotonin .
Cellular Effects
The effects of 4-Chloro-D-phenylalanine on cells are primarily related to its impact on serotonin synthesis. By inhibiting tryptophan hydroxylase, 4-Chloro-D-phenylalanine can reduce the levels of serotonin, a neurotransmitter that plays a crucial role in numerous cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 4-Chloro-D-phenylalanine exerts its effects by binding to tryptophan hydroxylase, inhibiting its activity and thus reducing the synthesis of serotonin . This binding interaction can lead to changes in gene expression related to serotonin-dependent signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-D-phenylalanine can change over time. For instance, prolonged exposure to 4-Chloro-D-phenylalanine can lead to sustained reductions in serotonin levels
Dosage Effects in Animal Models
The effects of 4-Chloro-D-phenylalanine in animal models can vary with dosage. For instance, in a study on rats, it was found that 4-Chloro-D-phenylalanine could protect against pulmonary vascular remodeling and lung inflammation
Metabolic Pathways
4-Chloro-D-phenylalanine is involved in the metabolic pathway of serotonin synthesis, where it acts as an inhibitor of the enzyme tryptophan hydroxylase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-D-phenylalanine can be synthesized through several methods. One common approach involves the chlorination of D-phenylalanine. This process typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the para position of the benzene ring.
Industrial Production Methods: In industrial settings, the production of 4-Chloro-D-phenylalanine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The product is then purified through crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products:
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenylalanine derivatives.
Comparaison Avec Des Composés Similaires
4-Chloro-L-phenylalanine: The L-isomer of 4-Chloro-D-phenylalanine, which has different biological activity due to its distinct stereochemistry.
4-Chloro-DL-phenylalanine: A racemic mixture containing both D- and L-isomers.
Phenylalanine: The parent compound without the chlorine substitution.
Uniqueness: 4-Chloro-D-phenylalanine is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and modulate neurotransmitter levels makes it valuable in research and therapeutic applications.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWMJHCCYYCSF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14091-08-8 | |
| Record name | Fenclonine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-D-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCLONINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS1JQ7MES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Chloro-D-phenylalanine significant in organic chemistry?
A1: 4-Chloro-D-phenylalanine is a significant compound due to its role as a building block in synthesizing peptides with biological activity. For instance, it is a key component of the luteinizing hormone-releasing hormone (LH-RH) antagonist, SB-75 (Cetrorelix) []. This antagonist incorporates 4-Chloro-D-phenylalanine into its structure ([Ac-D-Nal(2)1, D-Phe(4 CI)2, D-Pal(3)3, D-Cit6, D-Ala10]LH-RH, where Ac-D-Nal(2) = N-acetyl-3-(2-naphthyl)-D-alanine, D-Phe(4CI) = 4-chloro-D-phenylalanine, D-Pal(3) = 3-(3-pyridyl)-D-alanine, and D-Cit = D-Citrulline).
Q2: How is 4-Chloro-D-phenylalanine incorporated into peptide synthesis, and what makes this process noteworthy?
A2: A team of chemists at Indiana University-Purdue University, Indianapolis, developed a groundbreaking method for synthesizing α-amino acids, including 4-chloro-D-phenylalanine, using phase-transfer catalysis []. This method is particularly notable because it operates efficiently at room temperature, utilizes cost-effective reagents, and has shown potential for industrial scale-up, representing a significant advancement in α-amino acid production.
Q3: Beyond its role in peptide synthesis, are there other areas of research where 4-Chloro-D-phenylalanine demonstrates potential?
A3: Research suggests that 4-Chloro-D-phenylalanine, as a component of the LH-RH antagonist SB-75, exhibits potential in cancer research []. Studies using a mouse model with human epithelial ovarian cancer xenografts demonstrated that SB-75 significantly inhibited tumor growth. This effect is potentially linked to SB-75's ability to suppress the pituitary-gonadal axis and directly influence tumor cells. These findings highlight 4-Chloro-D-phenylalanine's potential role in developing new hormonal therapies for treating epithelial ovarian carcinoma.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride](/img/structure/B556477.png)











